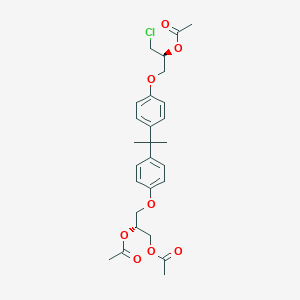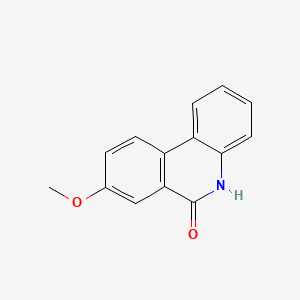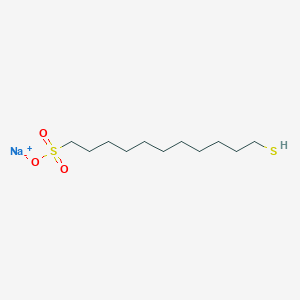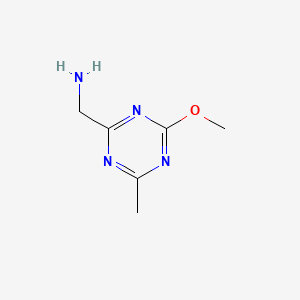
4-Isobutylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group attached to the 3-position and an isobutyl group attached to the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Isobutylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinonitrile with isobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the ammoxidation of 4-isobutylpyridine. This process requires the presence of ammonia and an oxidizing agent, such as air or oxygen, at elevated temperatures. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 4-isobutylnicotinic acid.
Reduction: Reduction can produce 4-isobutyl-3-aminopyridine.
Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Isobutylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Isobutylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-Isobutylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
3-Cyanopyridine: Lacks the isobutyl group, making it less lipophilic.
4-Chloronicotinonitrile: Contains a chlorine atom instead of an isobutyl group, leading to different reactivity and applications.
4-Methylnicotinonitrile: Has a methyl group instead of an isobutyl group, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
4-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5H2,1-2H3 |
InChI-Schlüssel |
CASRJKJSGGGXBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)






![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)



